molecular formula C9H7N3O4 B12277934 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-

Cat. No.: B12277934
M. Wt: 221.17 g/mol
InChI Key: LLYKTDYLLWENFQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the nitro and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolopyridine ring. The presence of different functional groups can significantly alter their biological activity and chemical properties.

    Pyrazolopyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

1-methyl-5-nitropyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-11-4-7(9(13)14)6-2-5(12(15)16)3-10-8(6)11/h2-4H,1H3,(H,13,14)

InChI Key

LLYKTDYLLWENFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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